N3-(3,4-dichlorobenzyl)-2-chloronicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMBMBKVBSANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Chlorination of 3,4-Dichlorotoluene
Adapting methods from CN109678698B, side-chain chlorination provides access to 3,4-dichlorobenzyl chloride:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | 3,4-Dichlorotoluene |
| Catalyst | Azobisisobutyronitrile (AIBN) |
| Catalyst loading | 0.2–1 wt% |
| Temperature | 95–105°C |
| Chlorine flow rate | 200–1000 mL/min |
| Reaction time | 3–5 hours (GC monitoring) |
The radical mechanism proceeds via AIBN-initiated chlorine abstraction, generating benzyl radicals that propagate the chain reaction. Excess chlorine is removed post-reaction through vacuum stripping.
Amination of 3,4-Dichlorobenzyl Chloride
Conversion to the primary amine employs either:
- Gabriel Synthesis
- Reaction with potassium phthalimide (1:1.2 molar ratio)
- Hydrolysis using hydrazine hydrate (6M, reflux, 4h)
- Typical yield: 75–85%
- Direct Ammonolysis
- Pressurized NH₃ (5–10 bar) in ethanol/water (4:1)
- Temperature: 80–90°C, 12–24h
- Yield: 60–70% (lower due to competitive hydrolysis)
Preparation of 2-Chloronicotinoyl Chloride
Chlorination of Nicotinic Acid Derivatives
Two pathways demonstrate viability:
Pathway A: Direct Chlorination
- Substrate: Nicotinamide or nicotinic acid
- Reagent: PCl₅ (2.2 equiv) in POCl₃
- Conditions: Reflux (110°C), 6h
- Selectivity: 85–90% 2-chloro isomer
Pathway B: Directed Lithiation
- Protection of nicotinic acid as silyl ester
- LDA-mediated deprotonation (-78°C, THF)
- Quench with Cl₂ gas (-50°C)
- Acidic workup (HCl/MeOH)
- Overall yield: 65–75%
Amide Coupling Strategies
Schotten-Baumann Reaction
Direct coupling of acid chloride and amine under biphasic conditions:
Optimized Protocol
Catalytic Coupling Agents
Comparative performance of modern reagents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 95 |
| EDCl/HOBt | THF | 40 | 8 | 89 |
| DCC/DMAP | CHCl₃ | Reflux | 6 | 82 |
HATU-mediated coupling provides superior efficiency but requires rigorous drying and generates higher costs.
Process Optimization and Scaling
Critical Quality Attributes
- Purity Control : Residual solvents (THF < 720ppm, DMF < 880ppm)
- Impurity Profile :
- <0.1% 3,4-dichlorobenzyl alcohol (hydrolysis byproduct)
- <0.05% dichlorinated pyridine isomers
Industrial-Scale Considerations
- Continuous flow chlorination using microreactor technology
- Residence time: 8–12 minutes
- 98% conversion at 105°C
- Thin-film evaporation for acid chloride purification
- Automated pH control during amidation
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.62 (dd, J=4.8Hz, 1H, Py-H6)
δ 8.12 (dd, J=8.0Hz, 1H, Py-H4)
δ 7.58 (m, 1H, Ar-H2')
δ 7.42 (d, J=8.4Hz, 1H, Ar-H5')
δ 4.65 (d, J=5.6Hz, 2H, CH₂)
δ 6.34 (br s, 1H, NH)
HPLC Conditions
- Column: C18, 5μm, 250×4.6mm
- Mobile phase: MeCN/H₂O (65:35) + 0.1% TFA
- Retention time: 8.2±0.3min
Chemical Reactions Analysis
Types of Reactions
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
The heterocyclic core determines target specificity and metabolic stability:
Nicotinamide Core vs. Xanthine/Triazole:
Regulatory and Toxicological Considerations
- EPA Guidelines ():
- Group III compounds (alkyl-dimethyl 3,4-dichlorobenzyl quats) share sufficient structural similarity to allow surrogate testing .
- This suggests that N3-(3,4-dichlorobenzyl)-2-chloronicotinamide may exhibit toxicological profiles analogous to other dichlorobenzyl-containing compounds, though nicotinamide-specific metabolism must be evaluated separately.
Biological Activity
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of chlorinated nicotinamides. Its structure can be described as follows:
- Molecular Formula : C₁₃H₉Cl₂N₃O
- Molecular Weight : 292.13 g/mol
- Functional Groups : Chlorobenzyl group, chloronicotinamide moiety
The presence of chlorine atoms is significant as halogenation is known to enhance biological activity, particularly in antimicrobial properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays demonstrated activity against both gram-positive and gram-negative bacteria.
- Activity Against Staphylococcus aureus : The compound exhibited potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It was found to be more effective than many clinically used antibiotics, such as ampicillin and rifampicin .
- Activity Against Mycobacteria : The compound also showed efficacy against mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis, suggesting its potential in treating infections caused by these pathogens .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | Better than ampicillin |
| Methicillin-resistant S. aureus | < 1 µg/mL | Comparable to rifampicin |
| Mycobacterium smegmatis | < 5 µg/mL | Better than standard treatments |
2. Anticancer Activity
The compound's cytotoxic effects were evaluated on various cancer cell lines. It demonstrated selective toxicity towards cancer cells while exhibiting low cytotoxicity towards normal cells.
- Cytotoxicity Studies : In assays involving human cancer cell lines, this compound showed IC50 values in the micromolar range, indicating significant anticancer potential without affecting primary mammalian cells adversely .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 5 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 8 | Selective against cancer cells |
| Normal fibroblasts | >100 | Low toxicity |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into structure-activity relationships (SAR) that could be applicable to this compound:
- A study on related chlorinated cinnamamides revealed that increased lipophilicity correlates with enhanced antibacterial activity . This suggests that modifications to the molecular structure could further optimize the efficacy of this compound.
- Research has indicated that halogen substitutions at specific positions on aromatic rings significantly enhance biological activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
